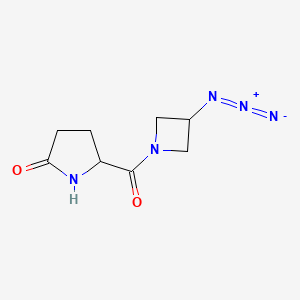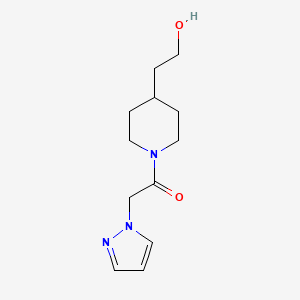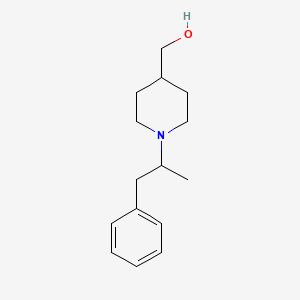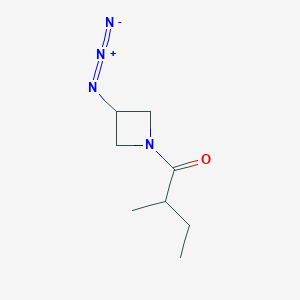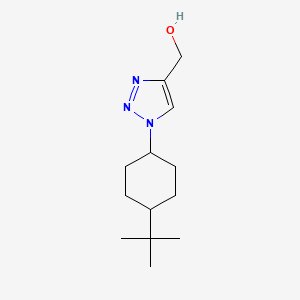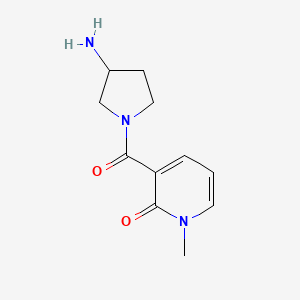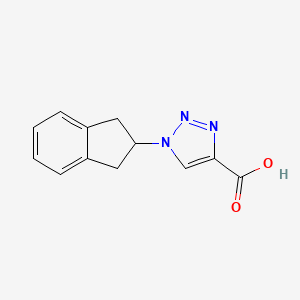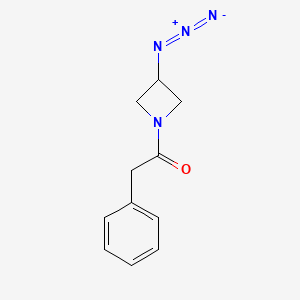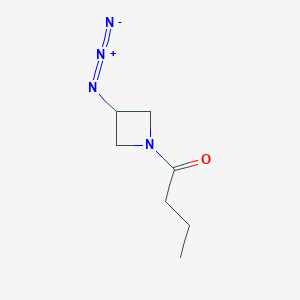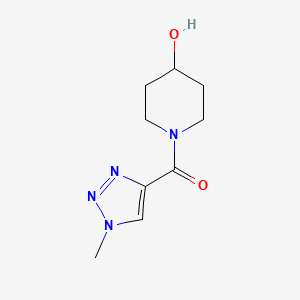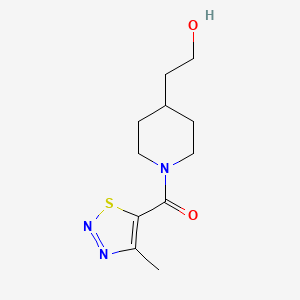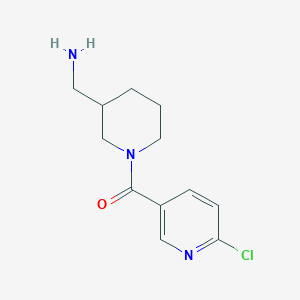
(3-(氨甲基)哌啶-1-基)(6-氯吡啶-3-基)甲烷酮
描述
This compound belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C12H16ClN3O.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine bound to a phenyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.科学研究应用
抗菌活性
该化合物已被用于合成具有抗菌活性的吡啶衍生物。例如,2-氨基取代的苯并噻唑和 2-氯吡啶-3-羧酸被用来制备吡啶-3-羧酸,它对细菌和真菌表现出可变且适度的抗菌活性 (Patel、Agravat 和 Shaikh,2011)。
新型化合物的合成
该化合物在合成各种新型化学实体中发挥作用。例如,它被用于合成 (2,4-二氟苯基)(哌啶-4-基)甲烷酮盐酸盐,该盐酸盐显示出合理的总体收率,表明其在有机合成中的用途 (郑锐,2010)。
CB2 受体激动剂合成
它还用于合成选择性 CB2 受体激动剂。一种合成方法产生了 ee 为 97.4%,总收率为 3.4% 的化合物,表明其在体内研究和 CB2 受体激动剂优化中的潜力 (Luo 和 Naguib,2012)。
药物研究
在药物研究中,该化合物一直是发现 G 蛋白偶联受体有效拮抗剂的一部分,表明其在开发新治疗剂中的潜力 (Romero 等人,2012)。
止痛治疗的发展
它已被确定为一系列新型衍生物的一部分,这些衍生物充当特定通道的选择性拮抗剂,并在疼痛模型中显示出镇痛作用 (Tsuno 等人,2017)。
结构和分子研究
该化合物已被用于结构和分子研究,例如晶体和分子结构分析,从而深入了解其物理和化学性质 (Lakshminarayana 等人,2009)。
抗癌研究
其衍生物已被合成并评估其抗白血病活性,表明其在癌症研究中的潜在用途 (Vinaya 等人,2011)。
其他应用
该化合物已在铀 VI 和钍 IV 从硝酸中萃取等其他各个领域中找到应用,显示出其在不同科学领域的通用性 (陆卫东,2002)。
生化分析
Biochemical Properties
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with serine/threonine-protein kinases, which are crucial for regulating various cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.
Cellular Effects
The effects of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . In vitro and in vivo studies have shown that prolonged exposure to (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage.
Metabolic Pathways
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain or lose biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution pattern of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can impact its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is crucial for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYGYWKALAEELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


